3-(4-Propoxyphenyl)prop-2-enal
Description
Significance of α,β-Unsaturated Carbonyl Systems in Organic Chemistry Research
Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. fiveable.mefiveable.mewikipedia.org This structural arrangement is of profound significance in organic chemistry, rendering the molecules highly versatile as intermediates and building blocks in synthesis. fiveable.mersc.org The conjugation creates a delocalized π-electron system, which results in unique reactivity. fiveable.me
Specifically, the electron-withdrawing nature of the carbonyl group polarizes the conjugated system, making not only the carbonyl carbon but also the β-carbon electrophilic. fiveable.melumenlearning.com This allows for nucleophilic attack at the β-carbon, a process known as conjugate or 1,4-addition. jove.comwikipedia.org This mode of reaction is fundamental to many carbon-carbon bond-forming reactions, including the Michael addition and the Robinson annulation. pressbooks.pubfiveable.me
The reactivity of these systems can be fine-tuned by altering substituents, which influences their electronic properties and, consequently, their interaction with nucleophiles. fiveable.me This tunable reactivity makes α,β-unsaturated carbonyls essential in the synthesis of complex molecules, including natural products, pharmaceuticals, polymers, and fragrances. wikipedia.orgnih.govmdpi.comnih.gov
Structural Characteristics of 3-(4-Propoxyphenyl)prop-2-enal
This compound is an aryl-substituted α,β-unsaturated aldehyde. Its structure consists of a prop-2-enal moiety, which provides the core α,β-unsaturated aldehyde functionality, attached to a phenyl ring at the β-position. This phenyl ring is, in turn, substituted with a propoxy group (-O-CH₂CH₂CH₃) at the para-position.
The key structural feature is the extended conjugated system that spans the phenyl ring, the alkene double bond, and the aldehyde carbonyl group. This extensive delocalization of π-electrons dictates the molecule's chemical and physical properties. The presence of the propoxy group, an electron-donating group, on the phenyl ring further modulates the electronic properties of the entire conjugated system.
Below is a table summarizing the key identifiers and computed chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (2E)-3-(4-Propoxyphenyl)-2-propenal, 3-(4-Propoxyphenyl)acrylaldehyde |
| CAS Number | 918831-19-3 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Topological Polar Surface Area | 26.3 Ų |
| Rotatable Bond Count | 4 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 0 |
Data sourced from chemical databases. Specific experimental values may vary.
Overview of Current Research Landscape Pertaining to Aryl-Substituted α,β-Unsaturated Aldehydes
Aryl-substituted α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680) and its derivatives, form a significant area of contemporary chemical research. researchgate.netnih.gov These compounds are recognized as valuable building blocks for the synthesis of a wide array of more complex molecules and materials. mdpi.comnih.gov
Current research often focuses on several key areas:
Novel Synthesis Methods: The development of efficient and environmentally benign synthetic routes is a major goal. The Claisen-Schmidt condensation remains a cornerstone method for their preparation, involving the base-catalyzed reaction of an aromatic aldehyde with an aliphatic aldehyde or ketone. nih.govwikipedia.orgtaylorandfrancis.com Modern approaches seek to improve yields and reduce reaction times through techniques like solvent-free reactions or the use of novel catalysts. nih.govresearchgate.net
Biological and Pharmacological Activity: Many aryl-substituted α,β-unsaturated aldehydes and their derivatives exhibit a broad spectrum of biological activities. mdpi.comnih.gov For instance, cinnamaldehyde and its analogues have been extensively studied for their antibacterial properties. maynoothuniversity.iescispace.comnih.gov Research in this area investigates structure-activity relationships to develop new therapeutic agents. nih.govnih.gov Some derivatives are explored for their potential as antitumor agents. nih.gov
Applications in Materials Science: The conjugated structure of these molecules makes them suitable for applications in the production of dyes, polymers, and other functional materials. nih.govnih.gov
Mechanistic Studies: Research continues to explore the reactivity of these compounds. This includes studying the factors that control 1,2- versus 1,4-addition of nucleophiles and developing new transformations of the α,β-unsaturated system. rsc.orgacs.org For example, recent studies have shown novel transformations of these aldehydes into other functional groups like γ-amino alcohols. rsc.org
Research Objectives and Scope for this compound Studies
While extensive research exists for the general class of aryl-substituted α,β-unsaturated aldehydes, studies focusing specifically on this compound are less common. This presents an opportunity for targeted research to explore its unique properties and potential applications. The primary objectives for such studies would logically be centered around its synthesis, reactivity, and the evaluation of its potential utility.
The table below outlines potential research directions for this specific compound.
| Research Area | Specific Objectives and Scope |
| Chemical Synthesis | • Development and optimization of synthetic routes, likely via a Claisen-Schmidt condensation of 4-propoxybenzaldehyde (B1265824) and acetaldehyde (B116499). wikipedia.org • Exploration of various catalysts (base, acid, organocatalysts) to improve reaction efficiency, yield, and purity. nih.govresearchgate.net |
| Derivative Development | • Utilization of this compound as a scaffold to synthesize a library of new compounds. • Reactions could target the aldehyde (e.g., oxidation, reduction, imine formation) or the α,β-unsaturated system (e.g., Michael addition, cycloaddition reactions). pressbooks.pubmdpi.com |
| Biological Activity Screening | • Investigation of potential antimicrobial activity against a panel of bacteria and fungi, drawing parallels with cinnamaldehyde derivatives. maynoothuniversity.ienih.gov • Screening for other pharmacological activities such as antioxidant, anti-inflammatory, or cytotoxic effects against cancer cell lines. nih.gov |
| Material Science Applications | • Investigation into its potential as a monomer for polymerization, leveraging the reactivity of the alkene. wikipedia.org • Exploration of its properties as a precursor for dyes or as a component in UV-absorbing materials, due to its extended conjugated system. epa.gov |
| Physicochemical Characterization | • Detailed spectroscopic analysis (NMR, IR, UV-Vis, Mass Spectrometry) to build a comprehensive data profile. • If crystallizable, determination of the single-crystal X-ray structure to understand its solid-state conformation and intermolecular interactions. |
Structure
3D Structure
Properties
CAS No. |
918831-19-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h3-9H,2,10H2,1H3 |
InChI Key |
NNLBGDDJGRNRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 4 Propoxyphenyl Prop 2 Enal
Established Synthetic Routes for Related α,β-Unsaturated Aryl Aldehydes
Several classical and modern synthetic methods are routinely employed for the preparation of α,β-unsaturated aryl aldehydes. These include condensation reactions, olefination strategies, palladium-catalyzed couplings, and oxidation methods.
Aldol (B89426) Condensation Approaches
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. iitk.ac.in Specifically, the Claisen-Schmidt condensation, a type of crossed aldol condensation, is frequently used to synthesize α,β-unsaturated aryl aldehydes. libretexts.orglumenlearning.com This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with an aliphatic aldehyde or ketone in the presence of a base. lumenlearning.comlibretexts.org The reaction proceeds via the formation of a β-hydroxy aldehyde intermediate, which then readily dehydrates, often with heating, to yield the conjugated enal. libretexts.orglumenlearning.com The stability of the resulting conjugated system drives the reaction towards the final product. libretexts.org
For the synthesis of a compound like 3-(4-propoxyphenyl)prop-2-enal, this would involve the reaction of 4-propoxybenzaldehyde (B1265824) with acetaldehyde (B116499). The base, such as sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-propoxybenzaldehyde. byjus.com Subsequent dehydration of the aldol addition product yields the desired α,β-unsaturated aldehyde. byjus.com One of the challenges in crossed aldol condensations is the potential for self-condensation of the enolizable aldehyde. lumenlearning.com However, when one of the aldehydes, in this case the aromatic aldehyde, has no α-hydrogens, the number of possible products is reduced. byjus.com
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. thermofisher.com The classical Wittig reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound. thermofisher.com For the synthesis of α,β-unsaturated aldehydes, a suitable ylide, such as (formylmethylene)triphenylphosphorane, would be reacted with an aromatic aldehyde.
A significant advancement in this area is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion. wikipedia.orguta.edu The HWE reaction often provides better yields and easier purification of the product, as the phosphate (B84403) byproduct is water-soluble. uta.eduyoutube.com A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is often the desired isomer for cinnamaldehyde (B126680) derivatives. wikipedia.orgmdpi.com The reaction involves the deprotonation of a phosphonate (B1237965) ester to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org Subsequent elimination of a dialkyl phosphate yields the alkene. wikipedia.org The synthesis of α,β-unsaturated esters via the HWE reaction is a popular approach, which can then be reduced to the corresponding aldehyde.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and versatile method for the synthesis of cinnamaldehyde derivatives. acs.orgnih.gov The Heck reaction, for instance, can be used to couple aryl halides with alkenes. A particularly relevant approach involves the reaction of aryl iodides or bromides with acrolein or its acetals. acs.orgacs.orgnih.gov
Research has demonstrated that the reaction of aryl iodides and bromides with acrolein diethyl acetal (B89532) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), affords cinnamaldehydes in good to high yields. acs.orgacs.orgnih.gov This method is tolerant of a wide variety of functional groups on the aryl halide, including ethers, which is directly applicable to the synthesis of this compound. acs.orgacs.orgnih.gov The reaction is typically carried out in a solvent like DMF at elevated temperatures, and the final aldehyde is obtained after acidic workup of the initially formed acetal. acs.orgacs.orgnih.gov The use of aryl bromides, which are often more readily available and less expensive than aryl iodides, significantly broadens the scope of this synthetic procedure. acs.org
Oxidative Dehydrogenation Methods
The direct dehydrogenation of saturated aldehydes or alcohols to their α,β-unsaturated counterparts represents an atom-economical approach. nih.gov These methods often utilize transition metal catalysts or stoichiometric oxidants. researchgate.netresearchgate.net For example, transition metal-free systems using iodine in DMSO have been developed for the α,β-dehydrogenation of aldehydes and ketones. researchgate.net
Another approach involves the oxidation of allylic alcohols. nih.gov This can be achieved using various oxidizing agents. A sustainable method utilizes electrochemically generated hydrogen peroxide for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes in the presence of a platinum black catalyst. nih.gov While this method would require the prior synthesis of the corresponding allylic alcohol, it offers a green alternative to traditional oxidation methods.
Targeted Synthesis of this compound from Specific Precursors
The synthesis of this compound can be approached from a variety of precursor molecules, with the choice often guided by commercial availability and the efficiency of the chosen synthetic route.
Rational Design of Synthetic Pathways
The rational design of a synthetic pathway for this compound involves considering the retrosynthetic disconnections of the target molecule. The most logical disconnections are at the newly formed carbon-carbon double bond or the carbon-aryl bond.
Table 1: Retrosynthetic Analysis of this compound
| Disconnection Strategy | Precursors | Corresponding Synthetic Method |
| C=C bond formation | 4-Propoxybenzaldehyde and Acetaldehyde (or equivalent) | Aldol Condensation |
| C=C bond formation | 4-Propoxybenzaldehyde and a Formylmethyl phosphonium ylide/phosphonate | Wittig/HWE Reaction |
| C-Aryl bond formation | 4-Iodo- or 4-Bromopropoxybenzene and Acrolein (or acetal) | Palladium-Catalyzed Heck Reaction |
Based on this analysis, a common and straightforward approach would be the Claisen-Schmidt condensation between 4-propoxybenzaldehyde and acetaldehyde. This method is often high-yielding and uses readily available starting materials.
Alternatively, a palladium-catalyzed Heck-type reaction between 4-bromopropoxybenzene and acrolein diethyl acetal provides a powerful and versatile route. acs.orgacs.orgnih.gov This approach is particularly advantageous due to its broad functional group tolerance. acs.orgacs.orgnih.gov
Table 2: Comparison of Synthetic Routes for this compound
| Synthetic Method | Key Reagents and Conditions | Advantages | Potential Challenges |
| Aldol Condensation | 4-Propoxybenzaldehyde, Acetaldehyde, Base (e.g., NaOH), Solvent (e.g., Ethanol/Water) | Cost-effective, simple procedure. manchester.ac.uk | Potential for self-condensation of acetaldehyde, requires careful control of reaction conditions. |
| Wittig/HWE Reaction | 4-Propoxybenzaldehyde, Phosphonium ylide or Phosphonate ester, Base (e.g., NaH, KHMDS) | High stereoselectivity for (E)-isomer (HWE), mild reaction conditions. wikipedia.orgmdpi.com | Stoichiometric amounts of phosphine (B1218219) oxide byproduct (Wittig), preparation of ylide/phosphonate required. |
| Palladium-Catalyzed Coupling | 4-Halopropoxybenzene, Acrolein acetal, Pd catalyst (e.g., Pd(OAc)₂), Base, Ligand | High functional group tolerance, good yields. acs.orgacs.orgnih.gov | Cost of palladium catalyst, requires inert atmosphere for some catalyst systems. |
Optimization of Reaction Conditions and Yields
The synthesis of this compound, a derivative of cinnamaldehyde, is amenable to various synthetic strategies, with reaction conditions often optimized to maximize yield and purity. Traditional methods for synthesizing cinnamaldehyde derivatives include the Claisen-Schmidt condensation and the Wittig reaction. nih.gov More contemporary approaches, such as the palladium-catalyzed oxidative Heck reaction, offer mild and selective one-step routes from readily available starting materials. nih.govacs.org
A key focus in the synthesis of related cinnamaldehyde derivatives has been the optimization of catalyst systems, solvents, and reaction times. For instance, in the synthesis of (E)-3-(4-phenoxyphenyl)acrylaldehyde, a compound structurally similar to this compound, an oxidative Heck reaction was employed. nih.govacs.org The reaction between 4-phenoxyphenylboronic acid and acrolein was catalyzed by palladium(II) acetate with 2,9-dimethyl-1,10-phenanthroline (dmphen) as a ligand and p-benzoquinone as the oxidant. The conditions were optimized to achieve a high yield of the desired product.
Detailed research findings for the synthesis of a related compound, (E)-3-(4-phenoxyphenyl)acrylaldehyde, which can serve as a model for optimizing the synthesis of this compound, are presented below.
Table 1: Optimized Reaction Conditions for a Cinnamaldehyde Derivative via Oxidative Heck Reaction nih.govacs.org
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | dmphen |
| Aryl Source | 4-phenoxyphenylboronic acid |
| Acryloyl Source | Acrolein |
| Oxidant | p-benzoquinone |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 48 hours |
| Yield | 74% |
Similarly, the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde (like 4-propoxybenzaldehyde) with a ketone or aldehyde (like acetaldehyde), is subject to optimization. researchgate.net The choice of base, solvent, and temperature can significantly influence the reaction rate and the formation of byproducts. For example, using N-SO3H functionalized Brønsted acidic ionic liquids has been shown to effectively catalyze this type of condensation under solvent-free conditions, offering high yields and a greener chemical process. researchgate.net Optimization studies for such reactions have shown that catalyst loading and temperature are critical parameters; for instance, increasing the catalyst concentration to 5 mol% and the temperature to 80 °C can lead to product yields as high as 98% in a very short reaction time. researchgate.net
Stereoselective Synthesis of (E)-3-(4-Propoxyphenyl)prop-2-enal and Related Isomers
The stereochemistry of the double bond in this compound is a crucial aspect of its synthesis, with the (E)-isomer typically being the desired and more stable product. Several synthetic methodologies inherently favor the formation of the (E)-isomer.
The oxidative Heck reaction, for example, is known for its high stereoselectivity, almost exclusively producing the (E)-isomer of cinnamaldehyde derivatives. nih.govacs.org This selectivity is a general feature of the Heck reaction mechanism. Likewise, methods involving the bromination of N-allylhydrazones followed by elimination have been developed for the stereoselective synthesis of dienes, achieving high (E)-selectivity (E:Z > 20:1) for a variety of aromatic aldehydes. organic-chemistry.org This approach demonstrates how specific reagent choices can dictate the stereochemical outcome. organic-chemistry.org
Chiral Catalyst Development for Enantioselective Synthesis
While this compound itself is achiral, its derivatives can contain stereocenters, necessitating enantioselective synthetic methods. The development of chiral catalysts for reactions such as the aldol condensation, a key C-C bond-forming reaction, is a major area of research. nih.govnih.gov The asymmetric aldol reaction can be used to synthesize chiral precursors to substituted cinnamaldehyde derivatives.
L-proline and its derivatives have emerged as highly effective organocatalysts for direct asymmetric aldol reactions. nih.gov These catalysts operate by forming a chiral enamine intermediate with a ketone, which then reacts with an aldehyde. The catalyst's stereochemistry directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product. For instance, L-prolinamides derived from α,β-hydroxyamines have demonstrated the ability to catalyze aldol reactions with high enantioselectivities (up to 93% ee for aromatic aldehydes). nih.gov Computational studies suggest that hydrogen bonding between the catalyst's amide N-H and terminal hydroxyl groups and the aldehyde substrate is crucial for both lowering the activation energy and inducing high enantioselectivity. nih.gov
Another class of effective catalysts includes chiral imidazolium (B1220033) L-prolinate salts, which act as synzymatic systems. nih.gov These catalysts create a complex network of supramolecular interactions within a chiral environment, leading to moderate to good enantioselectivities in direct asymmetric aldol reactions at room temperature. nih.gov The chirality of both the imidazolium cation and the prolinate anion influences the stereochemical outcome, with matched pairings leading to excellent activities and selectivities. nih.gov
Table 2: Examples of Chiral Organocatalysts for Asymmetric Aldol Reactions
| Catalyst Type | Example Catalyst | Key Feature | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| L-Prolinamide | Derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol nih.gov | Hydrogen bonding network | Up to 93% for aromatic aldehydes nih.gov |
| Chiral Ionic Liquid | Chiral Imidazolium L-prolinate salts nih.gov | Supramolecular chiral environment | Moderate to good |
| Calix researchgate.netarene-based | Calix researchgate.netarene with L-prolinamido group researchgate.net | Water compatible, chiral concave environment | Up to 93% for aromatic aldehydes researchgate.net |
Diastereoselective Control in Multi-Step Syntheses
In the synthesis of more complex molecules derived from or related to this compound, controlling diastereoselectivity is paramount. This is often achieved in multi-step sequences where the stereochemistry of one step dictates the outcome of subsequent transformations.
For example, cascade reactions, such as the inter- and intramolecular double Michael additions, can be highly diastereoselective. In the synthesis of highly functionalized cyclohexanones from curcumin (B1669340) derivatives (which contain a similar α,β-unsaturated ketone motif) and arylidenemalonates, complete diastereoselectivity was observed in many cases. beilstein-journals.org The reaction, catalyzed by a phase transfer catalyst, proceeds through a series of Michael additions where the stereochemical course of each addition is controlled, leading to a single diastereomer of the complex product. beilstein-journals.org The stereochemistry of the final product was confirmed through techniques like NOESY NMR and single-crystal X-ray analysis. beilstein-journals.org
Similarly, Prins cyclizations of enecarbamates have been shown to be a powerful method for the diastereoselective synthesis of substituted tetrahydropyran-4-ones. psu.edu The stereochemistry of the starting (E)-enecarbamate is transferred with high fidelity to the cyclized product, affording all-cis-2,3,6-trisubstituted tetrahydropyrans. psu.edu This demonstrates how the stereochemistry of a precursor, which can be established in an earlier step, can effectively control the diastereoselectivity of a subsequent cyclization reaction. psu.edu
Investigation of Chemical Reactivity and Transformation Mechanisms of 3 4 Propoxyphenyl Prop 2 Enal
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety in 3-(4-propoxyphenyl)prop-2-enal is a classic Michael acceptor, readily undergoing nucleophilic attack. The regioselectivity of this attack is a key point of investigation, with nucleophiles potentially adding to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition).
The 1,4-conjugate addition, or Michael addition, is a characteristic reaction for this compound, particularly with soft nucleophiles. Research into related cinnamaldehyde (B126680) derivatives demonstrates that a variety of nucleophiles can be employed in this transformation. For instance, the addition of thiols is a common method for the synthesis of 3-thio-substituted hydrocinnamaldehydes. Similarly, carbon nucleophiles, such as enolates derived from malonic esters, are effective for forming new carbon-carbon bonds at the β-position.
| Nucleophile | Product Type |
| Thiophenol | 3-(Phenylthio)-3-(4-propoxyphenyl)propanal |
| Diethyl malonate | Diethyl 2-(3-oxo-1-(4-propoxyphenyl)propyl)malonate |
| Nitromethane | 4-Nitro-3-(4-propoxyphenyl)butanal |
This table represents potential Michael addition products based on the known reactivity of similar α,β-unsaturated aldehydes.
The competition between 1,2- and 1,4-addition is a central theme in the reactivity of α,β-unsaturated aldehydes. The outcome is heavily influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon, leading to the formation of allylic alcohols. In contrast, softer nucleophiles, like cuprates (Gilman reagents), thiols, and enamines, preferentially undergo 1,4-addition.
The use of Lewis acids can also influence the selectivity. A strong Lewis acid that coordinates to the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, potentially favoring 1,2-addition. Conversely, reaction conditions that favor thermodynamic control often lead to the more stable 1,4-adduct.
Cycloaddition Reactions Involving this compound
The carbon-carbon double bond in this compound can participate in various cycloaddition reactions, acting as a 2π component.
In the context of the Diels-Alder reaction, this compound functions as a dienophile. The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with electron-rich dienes. The presence of the electron-donating propoxy group on the phenyl ring can have a modest electronic effect on the dienophile's reactivity.
For example, in a reaction with a simple diene like 2,3-dimethyl-1,3-butadiene, the expected product would be a substituted cyclohexene (B86901) aldehyde. The regioselectivity of the reaction would be governed by the electronic and steric influences of the substituents on both the diene and the dienophile.
| Diene | Expected Cycloadduct |
| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-6-(4-propoxyphenyl)cyclohex-3-ene-1-carbaldehyde |
| Danishefsky's diene | 2-(4-propoxyphenyl)-4-(trimethylsilyloxy)-3,4-dihydro-2H-pyran-6-carbaldehyde |
This table illustrates potential Diels-Alder products with this compound as the dienophile.
Beyond the [4+2] Diels-Alder reaction, the alkene moiety of this compound can also participate in [3+2] cycloadditions. These reactions involve a three-atom component, such as a nitrile oxide or an azide (B81097), to form a five-membered heterocyclic ring. For instance, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative, while reaction with an azide could lead to a triazoline, which might subsequently rearrange.
Oxidation and Reduction Chemistry of the Aldehyde and Alkene Moieties
The aldehyde and alkene functional groups in this compound can be selectively oxidized or reduced.
Oxidation:
Aldehyde Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 3-(4-propoxyphenyl)propenoic acid (p-propoxycinnamic acid), using mild oxidizing agents like silver oxide (Tollens' reagent) or sodium chlorite.
Alkene Oxidation: The double bond can be oxidized under more vigorous conditions. For example, ozonolysis would cleave the double bond to produce 4-propoxybenzaldehyde (B1265824) and glyoxal. Epoxidation of the double bond, for instance with m-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, 3-(4-propoxyphenyl)oxirane-2-carbaldehyde.
Reduction:
Selective Aldehyde Reduction: The aldehyde can be selectively reduced to an alcohol, 3-(4-propoxyphenyl)prop-2-en-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH4).
Selective Alkene Reduction: Catalytic hydrogenation with a suitable catalyst, such as palladium on carbon (Pd/C), can selectively reduce the carbon-carbon double bond, leading to the formation of the saturated aldehyde, 3-(4-propoxyphenyl)propanal.
Complete Reduction: The use of stronger reducing agents, like lithium aluminum hydride (LiAlH4), or more forceful hydrogenation conditions will typically reduce both the aldehyde and the alkene, yielding 3-(4-propoxyphenyl)propan-1-ol.
| Reagent | Functional Group Targeted | Product |
| Sodium borohydride (NaBH4) | Aldehyde | 3-(4-Propoxyphenyl)prop-2-en-1-ol |
| Silver oxide (Ag2O) | Aldehyde | 3-(4-Propoxyphenyl)propenoic acid |
| Catalytic Hydrogenation (Pd/C) | Alkene | 3-(4-Propoxyphenyl)propanal |
| Lithium aluminum hydride (LiAlH4) | Aldehyde and Alkene | 3-(4-Propoxyphenyl)propan-1-ol |
| m-Chloroperoxybenzoic acid (m-CPBA) | Alkene | 3-(4-propoxyphenyl)oxirane-2-carbaldehyde |
| Ozone (O3), then DMS | Alkene | 4-Propoxybenzaldehyde |
This table summarizes the outcomes of various oxidation and reduction reactions on this compound.
Selective Reduction of the Aldehyde Group
The selective reduction of the aldehyde in α,β-unsaturated aldehydes like this compound to the corresponding allylic alcohol, 3-(4-propoxyphenyl)prop-2-en-1-ol, is a crucial transformation. This requires chemoselective reagents that preferentially attack the carbonyl group over the conjugated double bond.
One effective method involves the use of sodium borohydride (NaBH₄) in the presence of specific ionic liquids. For instance, using tetraalkylphosphonium-based ionic liquids can lead to high conversion of cinnamaldehyde to cinnamyl alcohol with excellent selectivity. qub.ac.uk This approach offers a green and efficient protocol at room temperature without the need for noble metal catalysts. qub.ac.uk Another highly selective reagent is diisobutylaluminium hydride (DIBAL-H), which is known for the reduction of esters and α,β-unsaturated Weinreb amides to aldehydes and can be controlled to achieve the reduction of the aldehyde group in the presence of other reducible functionalities. jst.go.jp
Table 1: Reagents for Selective Aldehyde Reduction
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | [P₆,₆,₆,₁₄][N(CN)₂] ionic liquid, room temperature | 3-(4-Propoxyphenyl)prop-2-en-1-ol | High |
Catalytic Hydrogenation of the Double Bond
The catalytic hydrogenation of this compound can be directed to selectively saturate the carbon-carbon double bond, yielding 3-(4-propoxyphenyl)propanal. The choice of catalyst and reaction conditions is paramount to avoid the reduction of the aldehyde group.
Raney nickel has been shown to be an effective catalyst for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones and aldehydes. acs.org The selectivity can be controlled by the choice of solvent, with certain solvents favoring the formation of the saturated aldehyde. acs.org Another approach involves the use of modified platinum catalysts. For example, iron-oxide modified Pt/MoO₃-y catalysts have demonstrated high chemoselectivity for the hydrogenation of the C=C bond in cinnamaldehyde under mild conditions. nih.gov The addition of promoters like Fe and Zn to Pt catalysts can also enhance both activity and selectivity towards the desired saturated aldehyde by creating new sites for the activation of the aldehydic group. nih.gov
Table 2: Catalysts for Selective Double Bond Hydrogenation
| Catalyst | Conditions | Product |
|---|---|---|
| Raney Nickel | H₂, specific solvent | 3-(4-Propoxyphenyl)propanal |
| Pt-FeOx/MoO₃-y | H₂, mild conditions | 3-(4-Propoxyphenyl)propanal |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3-(4-propoxyphenyl)prop-2-enoic acid (a derivative of cinnamic acid). This transformation can be achieved using various oxidizing agents.
Aerobic oxidation using heterogeneous catalysts represents an environmentally friendly method. Silica-supported platinum nanoparticles have been shown to be active and selective for the base-free aerobic oxidation of cinnamaldehyde to cinnamic acid. ucl.ac.uk The reaction proceeds via the formation of surface PtO₂ as the active species. ucl.ac.uk Milder oxidizing agents can also be employed. For instance, cinnamaldehyde can be oxidized by atmospheric oxygen over time, a process that can be accelerated. sciencemadness.org The oxidation of cinnamaldehyde with hydrogen peroxide under alkaline conditions can lead to the formation of the corresponding carboxylic acid, although side reactions like epoxidation of the double bond can occur. quora.com
Table 3: Reagents for Oxidation to Carboxylic Acid
| Reagent | Conditions | Product |
|---|---|---|
| O₂/Pt nanoparticles on SiO₂ | Toluene, 90 °C | 3-(4-Propoxyphenyl)prop-2-enoic acid |
| Atmospheric O₂ | Room temperature, over time | 3-(4-Propoxyphenyl)prop-2-enoic acid |
Derivatization Strategies for Functional Group Transformations
The versatile structure of this compound allows for a variety of derivatization strategies to transform its functional groups, leading to a wide array of other valuable compounds.
Imine and Enamine Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. The reaction of cinnamaldehyde with various primary amines, such as nitrophenyl amines, has been successfully carried out using sulfuric acid as a catalyst under reflux or sonication conditions. sciencetechindonesia.comsciprofiles.com The electronic and steric properties of the amine can influence the reaction outcome. sciencetechindonesia.comsciprofiles.com
In contrast, the reaction with secondary amines yields enamines. The mechanism also proceeds through an iminium ion intermediate; however, since the nitrogen in a secondary amine lacks a second proton to be eliminated, a proton is removed from the α-carbon, resulting in the formation of a C=C bond adjacent to the nitrogen atom.
Acetal (B89532) and Ketal Formation
The aldehyde functional group of this compound can be protected by converting it into an acetal. This reaction involves treating the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, which is formed as a byproduct, is typically removed. uci.edu This protection is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. The formation of cyclic acetals using diols like ethylene (B1197577) glycol is also a common and efficient protection strategy. libretexts.org
Halogenation and Hydrohalogenation Reactions
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, such as halogenation and hydrohalogenation.
Halogenation involves the addition of a halogen molecule (e.g., Br₂ or Cl₂) across the double bond to form a dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation is the addition of a hydrogen halide (e.g., HCl, HBr, HI) to the double bond. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.comyoutube.com This regioselectivity is due to the formation of a more stable carbocation intermediate. masterorganicchemistry.com The presence of the electron-donating propoxy group on the phenyl ring can influence the stability of the carbocation intermediate.
Enzymatic halogenation is also a possibility. For example, chloroperoxidase can catalyze the halogenation of trans-cinnamic acid and its derivatives in the presence of hydrogen peroxide and a halide ion. nih.gov
Catalytic Activation and Mechanistic Studies
The activation of this compound can be achieved through various catalytic strategies, primarily involving organocatalysis and transition metal catalysis. These methods modulate the inherent reactivity of the molecule, facilitating specific bond formations and chemical transformations. Mechanistic investigations are crucial for understanding how these catalysts operate and for designing more efficient and selective synthetic protocols.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of α,β-unsaturated aldehydes like this compound, organocatalysts can offer high levels of chemo- and stereoselectivity. One notable transformation is the catalytic and chemoselective oxidation of the C=C double bond. For instance, using an organophotocatalyst like rhodamine 6G under visible light can promote the methoxyhydroxylation of the double bond in cinnamaldehyde derivatives, leaving the aldehyde group untouched. nih.gov This highlights the ability of organocatalysis to selectively target one functional group in the presence of another. nih.gov
Another key organocatalytic transformation is the asymmetric epoxidation of the α,β-double bond. Using diarylprolinol silyl (B83357) ether catalysts in the presence of an oxidant like hydrogen peroxide, cinnamaldehydes can be converted into their corresponding epoxides with high enantioselectivity. nih.gov This reaction proceeds through a combination of iminium and enamine catalysis steps. nih.gov
Table 1: Representative Organocatalytic Transformations of Cinnamaldehyde Derivatives
| Transformation | Catalyst | Reagents | Product Type | Ref |
|---|---|---|---|---|
| Methoxyhydroxylation | Rhodamine 6G | O₂, MeOH, Visible Light | Methoxy-hydroxy derivative | nih.gov |
| Epoxidation | Diarylprolinol silyl ether | H₂O₂ | Chiral epoxide | nih.gov |
Transition metal catalysis provides a powerful toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental processes in organic synthesis. rsc.org While organocatalysis often activates the enal moiety, transition metal catalysts are frequently used to functionalize other parts of the molecule, such as the aromatic ring or through C-H activation. nih.gov
The formation of C-C bonds can be achieved via well-established cross-coupling reactions. rsc.org For a molecule like this compound, the aryl ring could be modified using reactions such as the Suzuki-Miyaura coupling (using boronic acids) or Heck coupling (using alkenes), typically catalyzed by palladium complexes. rsc.orgrsc.org These methods allow for the introduction of new alkyl or aryl substituents onto the phenyl group. More advanced strategies involve the direct C-H activation, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. nih.govresearchgate.netnsf.gov
For C-X bond formation, transition metal catalysts can facilitate the creation of bonds between carbon and heteroatoms like sulfur (C-S), nitrogen (C-N), or oxygen (C-O). rsc.orgresearchgate.net For example, copper-catalyzed Ullmann-type reactions are effective for C-N and C-O couplings. unipd.it Palladium catalysts are also widely used for C-S bond formation, providing an alternative to traditional methods. rsc.orgresearchgate.net
Table 2: Examples of Transition Metal-Catalyzed Bond Formations
| Reaction Type | Catalyst System (Typical) | Bond Formed | Substrate Type | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | C(aryl)-C(aryl/alkyl) | Aryl halide/triflate + Boronic acid | rsc.org |
| Negishi Coupling | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Vinyl iodide + Organozinc reagent | rsc.org |
| C-S Coupling | Pd(OAc)₂ / Ligand | C(aryl)-S | Aryl halide + Thiol | researchgate.net |
| C-H Glycosylation | Pd(TFA)₂ | C(sp³)-C(glycosyl) | BODIPY-labeled amino acids | nsf.gov |
Iminium catalysis is a cornerstone of organocatalysis, particularly for the functionalization of α,β-unsaturated aldehydes. rsc.org This strategy relies on the reversible formation of an iminium ion by the condensation of the aldehyde with a chiral secondary amine catalyst, such as an imidazolidinone or a prolinol derivative. nih.gov
The key mechanistic principle is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the α,β-unsaturated system upon formation of the iminium ion. nih.govrsc.org This significantly increases the electrophilicity of the β-carbon, making it highly susceptible to attack by a wide range of nucleophiles.
The catalytic cycle can be summarized as follows:
Iminium Ion Formation: The chiral secondary amine catalyst condenses with this compound, eliminating water to form a chiral iminium ion.
Nucleophilic Addition: A nucleophile attacks the electrophilic β-carbon of the iminium ion. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which effectively shields one face of the molecule, directing the nucleophile to the other.
Hydrolysis and Regeneration: The resulting enamine intermediate is hydrolyzed by water present in the reaction medium, releasing the functionalized aldehyde product and regenerating the chiral amine catalyst, thus closing the catalytic cycle. nih.gov
This activation mode is central to numerous asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder cycloadditions. nih.govnih.gov For example, the Diels-Alder reaction between cinnamaldehyde derivatives and dienes can be efficiently catalyzed by chiral imidazolidinones, yielding cycloaddition products with high enantioselectivity. nih.govrsc.org
Table 3: Performance of a Hydrazine (B178648) Catalyst in the Diels-Alder Reaction of p-Substituted Cinnamaldehydes and Cyclopentadiene
| Catalyst | Acid Cocatalyst | Yield (%) | Enantioselectivity (% ee) | Ref |
|---|---|---|---|---|
| Camphor-derived hydrazine 85 | TFA | 90 | 82 | rsc.org |
| Camphor-derived hydrazine 85 | HClO₄ | 95 | 88 | rsc.org |
| Camphor-derived hydrazine 85 | HOTf | 95 | 92 | rsc.org |
Data pertains to general studies on cinnamaldehyde derivatives as model substrates. rsc.org
In a distinct mode of organocatalytic activation, N-Heterocyclic Carbenes (NHCs) can react with α,β-unsaturated aldehydes to generate unique reactive intermediates that exhibit reversed polarity compared to the starting material. These intermediates, sometimes referred to as enalcarbenoid species, are more formally described as NHC-bound homoenolate equivalents. nih.govbrandeis.edu
The mechanism proceeds via the nucleophilic attack of the NHC on the aldehyde carbonyl carbon of this compound. This forms a zwitterionic adduct known as the Breslow intermediate. nih.gov Through a subsequent proton transfer, the β-carbon of the original enal becomes nucleophilic. This "umpolung" or polarity reversal is a signature of NHC catalysis with enals, transforming the normally electrophilic β-carbon into a potent nucleophile (a homoenolate). nih.gov
This homoenolate intermediate can then engage with a variety of electrophiles, including aldehydes, ketones, and imines, to form new C-C bonds. nih.govnih.gov This strategy has enabled the development of numerous annulation reactions to construct complex cyclic products. For example, NHCs can catalyze the formal [4+3] annulation between enals and in-situ generated azoalkenes to produce 1,2-diazepine derivatives with excellent enantioselectivity. nih.gov Interestingly, by modifying the electronic and steric properties of the NHC catalyst, the reaction pathway can be switched to a formal [4+1] annulation, yielding pyrazole (B372694) derivatives from the exact same substrates. nih.gov This demonstrates the critical role of the catalyst in dictating the reactivity of the enalcarbenoid intermediate. nih.gov
Table 4: NHC-Catalyzed Annulation of Cinnamaldehyde with a Sulfonyl Ketimine
| Precatalyst | Base | Solvent | Yield (%) | Diastereomeric Ratio (cis/trans) | Ref |
|---|---|---|---|---|---|
| IMes·HCl | DBU | MeOH/THF | 55 | 2:1 | nih.gov |
| Triazolium salt 1 | DBU | THF | 89 | 3:1 | nih.gov |
| Triazolium salt 1 | DBU | Toluene | 71 | 2:1 | nih.gov |
Data is for the reaction between cinnamaldehyde and a phenyl sulfonyl ketimine. nih.gov
Advanced Spectroscopic and Spectrometric Characterization of 3 4 Propoxyphenyl Prop 2 Enal and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a fingerprint of the functional groups and vibrational modes within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound with the structure of 3-(4-Propoxyphenyl)prop-2-enal, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural motifs.
Key expected FT-IR absorption bands for this compound, based on analogous structures, include:
C=O Stretching: A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group of the α,β-unsaturated aldehyde.
C=C Stretching: The stretching vibrations of the aromatic ring and the propenal backbone would appear in the 1500-1600 cm⁻¹ region.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (propoxy group) are expected to produce strong bands in the 1250-1000 cm⁻¹ range.
=C-H Bending: Out-of-plane bending vibrations for the protons on the benzene (B151609) ring and the vinyl group would be observed in the 1000-650 cm⁻¹ region, providing information about the substitution pattern.
C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group would be observed just below 3000 cm⁻¹.
A study on a similar chalcone (B49325) derivative, (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one, recorded experimental FT-IR spectra that align with these expectations, showing key peaks for carbonyl and aromatic C=C stretching. doi.org
Table 1: Expected FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3100-3000 | Aromatic and Vinylic C-H Stretching |
| ~2970-2850 | Aliphatic C-H Stretching (Propoxy) |
| ~1680 | C=O Stretching (Aldehyde) |
| ~1600 | C=C Stretching (Aromatic/Vinylic) |
| ~1250 | Asymmetric C-O-C Stretching (Ether) |
| ~1050 | Symmetric C-O-C Stretching (Ether) |
| ~970 | Trans =C-H Out-of-Plane Bending |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the C=C bonds of the aromatic ring and the conjugated system, as well as the C-C backbone.
Key expected FT-Raman bands would include strong signals for the symmetric aromatic ring breathing modes and the C=C stretching of the propenal unit. The C=O stretch is also typically observed, though often weaker than in the IR spectrum.
Detailed Band Assignment and Conformational Insights
A combined analysis of FT-IR and FT-Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of all fundamental vibrational modes. Such analyses on related chalcone derivatives have provided insights into the most stable conformations of these molecules. researchgate.net For this compound, this would involve determining the preferred orientation of the propoxy group and the planarity of the cinnamaldehyde (B126680) framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the attached protons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound would provide a wealth of structural information through the chemical shifts of the protons and their spin-spin coupling patterns.
Based on data from analogous compounds with a 4-alkoxy substitution pattern, the following proton signals are expected:
Aldehydic Proton: A doublet in the downfield region, typically around δ 9.5-9.7 ppm, due to the deshielding effect of the carbonyl group.
Vinylic Protons: Two doublets corresponding to the α and β protons of the propenal group, expected in the range of δ 6.5-7.8 ppm. The large coupling constant (J ≈ 15-16 Hz) between these protons would confirm a trans configuration of the double bond.
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).
Propoxy Protons: A triplet for the terminal methyl group (CH₃) around δ 1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group around δ 1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around δ 4.0 ppm.
¹H NMR data for the related compound (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one shows the characteristic doublets for the vinylic protons and the signals for the substituted aromatic ring. doi.org
Table 2: Expected ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.6 | d | ~7.5 |
| β-Vinylic (=CH-) | ~7.5 | d | ~16.0 |
| α-Vinylic (=CH-) | ~6.7 | dd | ~16.0, ~7.5 |
| Aromatic (H-2, H-6) | ~7.5 | d | ~8.5 |
| Aromatic (H-3, H-5) | ~6.9 | d | ~8.5 |
| Propoxy (-OCH₂-) | ~4.0 | t | ~6.5 |
| Propoxy (-CH₂-) | ~1.8 | sextet | ~7.0 |
| Propoxy (-CH₃) | ~1.0 | t | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the carbons of the propoxy group.
Expected ¹³C NMR chemical shifts based on data from similar compounds are:
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, typically around δ 190-195 ppm.
Vinylic Carbons: The β-carbon is generally more downfield than the α-carbon in α,β-unsaturated systems.
Aromatic Carbons: The carbon attached to the oxygen (C-4) would be significantly downfield, while the other aromatic carbons would appear in the typical aromatic region (δ 115-160 ppm).
Propoxy Carbons: The carbons of the propoxy group would appear in the upfield region of the spectrum.
¹³C NMR data for (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one shows the carbonyl carbon at δ 190.49 ppm and the aromatic and vinylic carbons in their expected regions. doi.org
Table 3: Expected ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~193 |
| β-Vinylic (=CH-) | ~152 |
| α-Vinylic (=CH-) | ~128 |
| Aromatic (C-4, attached to O) | ~162 |
| Aromatic (C-1) | ~127 |
| Aromatic (C-2, C-6) | ~131 |
| Aromatic (C-3, C-5) | ~115 |
| Propoxy (-OCH₂-) | ~70 |
| Propoxy (-CH₂-) | ~22 |
| Propoxy (-CH₃) | ~10 |
Computational and Theoretical Investigations of 3 4 Propoxyphenyl Prop 2 Enal
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding molecular systems. These methods allow for the detailed examination of a molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for elucidating its electronic properties.
For analogous compounds like trans-4-methoxycinnamic acid, DFT calculations are typically performed using functionals such as B3LYP combined with a basis set like 6-311G(d,p) to achieve accurate predictions of the molecular geometry and electronic parameters. researchgate.net This level of theory has been shown to provide reliable results for the structural and electronic properties of various organic molecules. researchgate.net The optimization process for 3-(4-Propoxyphenyl)prop-2-enal would similarly seek the lowest energy conformation, which is expected to be a planar structure due to the conjugated π-system extending from the phenyl ring through the propenal side chain.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate results for molecular properties. For complex organic molecules, these methods are often used to benchmark results obtained from more computationally efficient methods like DFT. For instance, in studies of related phenylpropanoid structures, ab initio calculations have been used to refine the understanding of structural parameters and vibrational spectra.
Analysis of Electronic Properties
The electronic properties of a molecule are crucial in determining its chemical behavior, including its reactivity and interaction with other molecules and with light.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability.
A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and thus more reactive. For trans-4-methoxycinnamic acid, a close analogue, the HOMO-LUMO energy gap has been calculated to be 4.2885 eV, with the HOMO energy at -5.9160 eV and the LUMO energy at -1.6275 eV. researchgate.netrsisinternational.org This moderate energy gap suggests a balance of good stability and potential for electronic applications. rsisinternational.org It is anticipated that this compound would exhibit a similar HOMO-LUMO gap.
| Property | Energy (eV) |
| HOMO | -5.9160 |
| LUMO | -1.6275 |
| Energy Gap (Eg) | 4.2885 |
| Table 1: Frontier Molecular Orbital Energies for trans-4-Methoxycinnamic Acid, a compound structurally related to this compound. Data sourced from DFT calculations using the B3LYP functional and 6-311G(d,p) basis set. researchgate.netrsisinternational.org |
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is the potential experienced by a positive point charge at a particular location near a molecule. The surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent regions of neutral potential.
For a molecule like this compound, the MESP surface would likely show a region of high electron density (red) around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The propoxy group's oxygen would also contribute to the negative potential. Conversely, the hydrogen atoms, particularly the aldehydic proton, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Charge Distribution and Reactivity Descriptors
The distribution of charge within a molecule is fundamental to its reactivity. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to quantify the charge on each atom. These analyses for related compounds reveal significant charge delocalization due to the conjugated system, which influences the molecule's stability and reactivity. researchgate.net
From the HOMO-LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of the molecule. These include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ2 / (2η).
Based on the data for trans-4-methoxycinnamic acid, the following reactivity descriptors can be inferred for this compound:
| Reactivity Descriptor | Value (eV) |
| Ionization Potential (I) | 5.9160 |
| Electron Affinity (A) | 1.6275 |
| Electronegativity (χ) | 3.77175 |
| Chemical Hardness (η) | 2.14425 |
| Chemical Softness (S) | 0.46636 |
| Electrophilicity Index (ω) | 3.313 |
| Table 2: Calculated Global Reactivity Descriptors for trans-4-Methoxycinnamic Acid, a structural analogue of this compound. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, which contains multiple reactive sites—the aldehyde group, the α,β-unsaturated system, and the aromatic ring—computational methods can map out the potential energy surfaces of its various transformations.
A critical aspect of understanding a reaction mechanism is the characterization of its transition states. Transition state theory (TST) provides a framework for this, defining the transition state as a specific configuration along the reaction coordinate with the highest potential energy. scielo.org.mx For this compound, key reactions would include nucleophilic additions to the carbonyl carbon and Michael additions to the β-carbon of the enal system.
Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of these transition states. For instance, in a hypothetical reaction with a nucleophile, calculations would identify the transition state structure, revealing the bond-forming and bond-breaking distances and angles. The propoxy group at the para-position of the phenyl ring, being an electron-donating group, would influence the electron distribution in the conjugated system and thus affect the energy and structure of the transition states. While specific data for this compound is not available, studies on related systems, such as the palladium-catalyzed propargylic substitution, demonstrate the power of DFT in computing full free-energy profiles and identifying key transition states that determine product ratios. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides valuable insights into the reaction's feasibility and kinetics. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.
For this compound, computational studies would likely explore reactions such as its oxidation, reduction, or cycloaddition. The energy profiles for these reactions would reveal the most favorable pathways. For example, in a study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, quantum chemical calculations were used to map out the reaction mechanism, identifying zwitterionic intermediates and ruling out certain cycloaddition pathways based on their energy profiles. researchgate.net Similarly, for this compound, such calculations could predict whether a 1,2-addition to the carbonyl or a 1,4-conjugate addition is more kinetically favored under specific conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial to its chemical and biological activity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.
This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The most significant rotations would be around the C-C bond connecting the aldehyde group to the vinyl group and the C-C bond linking the phenyl ring to the vinyl group. This gives rise to different planar and non-planar conformers.
Computational studies on cinnamaldehyde (B126680) have shown that the s-trans conformer (where the carbonyl group and the vinyl C=C bond are on opposite sides of the central C-C single bond) is more stable than the s-cis conformer. scielo.org.mx The energy difference is reported to be around 7.95 kJ/mol in the gas phase. scielo.org.mx It is highly probable that this compound would exhibit a similar preference for the s-trans conformation. The bulky propoxy group is unlikely to alter this fundamental preference, which is governed by steric and electronic effects within the propenal moiety.
Below is a table illustrating the likely preferred conformations based on studies of cinnamaldehyde.
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kJ/mol) | Stability |
| s-trans | 180° | 0 | More Stable |
| s-cis | 0° | ~7.95 | Less Stable |
Data inferred from studies on cinnamaldehyde. scielo.org.mx
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. By simulating the movements of all atoms in the molecule in a virtual environment (either in a vacuum for the gas phase or surrounded by solvent molecules for the solution phase), MD can reveal how the molecule flexes, rotates, and interacts with its surroundings.
In the gas phase, the molecule's dynamics would be governed by its internal energy, leading to constant vibrations and rotations between its stable conformations. In solution, the interactions with solvent molecules become significant. Studies on trans-cinnamaldehyde have shown that solvent polarity can influence its electronic properties, such as the HOMO-LUMO energy gap and dipole moment. semnan.ac.ir For this compound, MD simulations in different solvents would reveal how the solvent affects its conformational flexibility and the accessibility of its reactive sites. For example, polar solvents might stabilize more polar transition states, thereby influencing reaction rates. While direct MD simulation data for this compound is not available, studies on related cinnamamide (B152044) derivatives have utilized MD to understand their interaction with biological targets, demonstrating the utility of this technique. ikm.org.myunhas.ac.id
The following table summarizes the expected influence of the medium on the dynamic behavior of the molecule.
| Phase | Key Influencing Factors | Expected Dynamic Behavior |
| Gas Phase | Internal energy, intramolecular forces | Free rotation and vibration, transitions between stable conformers. |
| Solution Phase | Solvent polarity, solute-solvent interactions | Restricted motion due to solvent viscosity, potential for solvent-stabilized conformations and transition states. |
Applications of 3 4 Propoxyphenyl Prop 2 Enal in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Intermediate and Building Block
The reactivity of the α,β-unsaturated aldehyde functional group in 3-(4-Propoxyphenyl)prop-2-enal makes it a valuable intermediate in organic synthesis. This reactivity allows for a range of chemical transformations, enabling the construction of more complex molecular frameworks.
Synthesis of Complex Organic Molecules
As a member of the chalcone (B49325) family, this compound is synthesized through a Claisen-Schmidt condensation between 4-propoxybenzaldehyde (B1265824) and acetaldehyde (B116499). This reaction is a well-established method for forming carbon-carbon bonds and is fundamental to the synthesis of numerous chalcone derivatives. researchgate.netnih.govuece.br The resulting α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor and an electrophile at the carbonyl carbon. This dual reactivity allows for its use in a variety of subsequent reactions to build molecular complexity. For instance, the double bond can undergo addition reactions, and the aldehyde can be transformed into various other functional groups.
The synthesis of chalcone derivatives is often a crucial step in the preparation of a wide array of biologically active compounds. researchgate.net The specific substitution on the aromatic rings of the chalcone backbone significantly influences the properties of the resulting molecules. The presence of the 4-propoxy group in this compound, an electron-donating group, can modulate the electronic properties of the entire conjugated system, influencing its reactivity and the properties of the final products.
Scaffold for Heterocyclic Compound Construction
One of the most significant applications of chalcones, including this compound, is their use as scaffolds for the synthesis of a diverse range of heterocyclic compounds. sci-hub.se The 1,3-dielectrophilic nature of the enone moiety makes it an ideal precursor for cyclization reactions with various dinucleophiles.
Pyrazoles and Pyrimidines: The reaction of α,β-unsaturated ketones with hydrazines is a classical and efficient method for the synthesis of pyrazoles. organic-chemistry.orgyoutube.com Similarly, pyrimidine (B1678525) derivatives can be synthesized from chalcones by reaction with urea, thiourea, or guanidine. These reactions, often proceeding through a Michael addition followed by intramolecular condensation and dehydration, provide access to a wide variety of substituted pyrazoles and pyrimidines. While specific studies on this compound might be limited, the general reactivity of chalcones in these transformations is well-documented. For example, various substituted chalcones are routinely used to produce pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
The general scheme for the synthesis of pyrazoles and pyrimidines from a chalcone precursor is depicted below:
| Precursor | Reagent | Heterocyclic Product |
| This compound | Hydrazine (B178648) (NH₂NH₂) | Substituted Pyrazole (B372694) |
| This compound | Urea (CO(NH₂)₂) | Substituted Pyrimidine |
| This compound | Thiourea (CS(NH₂)₂) | Substituted Thiopyrimidine |
This table represents generalized and well-established reactions for chalcones.
The synthesis of novel pyrano[2,3-c]pyrazole derivatives has also been achieved from pyrazole-chalcones, highlighting the versatility of the chalcone scaffold in generating complex fused heterocyclic systems. nih.gov
Precursor for Advanced Materials
The unique electronic and structural features of this compound also make it a promising candidate as a precursor for the development of advanced materials with tailored properties.
Monomers for Polymer Synthesis
While direct polymerization of this compound is not extensively documented, the polymerization of related cinnamaldehyde (B126680) derivatives is an active area of research. researchgate.netresearchgate.netmdpi.com The α,β-unsaturated system in enals can participate in polymerization reactions, and the aldehyde group offers a site for further chemical modification or cross-linking.
Cinnamaldehyde-containing polymers can be prepared by either encapsulating cinnamaldehyde within a polymer matrix or by chemically conjugating it to a polymer backbone. researchgate.net The presence of the aldehyde group allows for reactions such as the formation of imine linkages with amine-containing polymers like chitosan. Furthermore, alkoxy-substituted phenylcyanoacrylates, which share structural similarities with this compound, have been successfully copolymerized with styrene, indicating the potential for enal-type molecules to be incorporated into polymer chains. researchgate.net The propoxy group could enhance the solubility of the resulting polymer in organic solvents and influence its thermal and mechanical properties.
Ligands for Coordination Chemistry in Material Design
Chalcones are excellent ligands for coordinating with metal ions due to the presence of the α,β-unsaturated keto group, which can act as a bidentate or monodentate ligand. youtube.comnih.gov The oxygen atom of the carbonyl group and the potential for the hydroxyl group (in related hydroxychalcones) to participate in chelation make them versatile for the design of coordination complexes. youtube.com
The resulting metal complexes of chalcone derivatives have shown a range of interesting properties, including catalytic activity and potential applications in materials science. The electronic properties of the chalcone ligand, influenced by substituents like the propoxy group, can tune the properties of the metal complex. The electron-donating nature of the alkoxy group can increase the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the complex. While specific coordination complexes of this compound are not widely reported, the general principles of chalcone coordination chemistry suggest its potential in this area.
Development of Optoelectronic Materials
The extended π-conjugated system in this compound, spanning the aromatic ring, the double bond, and the carbonyl group, is responsible for its optical properties. Chalcones are known to be optically active in the UV-Vis range and have been investigated for their potential in optoelectronic applications. nih.govresearchgate.net
The absorption and emission properties of chalcones can be tuned by modifying the substituents on the aromatic rings. The presence of an electron-donating group, such as the propoxy group at the para-position of the phenyl ring, can lead to a red-shift in the absorption spectrum due to a smaller HOMO-LUMO energy gap. This tunability makes them attractive for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. organic-chemistry.org Computational studies on chalcone derivatives have shown that their optical properties can be finely tuned through chemical functionalization, suggesting that this compound could be a valuable component in the design of new optically active materials. nih.govresearchgate.net Research on chalcone thin films has indicated their potential for use in optoelectronic devices, with substituents like methoxy (B1213986) groups showing promising results. researchgate.net
Exploration of Biological Activities and Interactions of 3 4 Propoxyphenyl Prop 2 Enal Non Clinical Focus
In Vitro Mechanistic Studies on Cellular and Subcellular Levels
There is a lack of available research on the mechanistic interactions of 3-(4-Propoxyphenyl)prop-2-enal at the cellular and subcellular levels.
Enzyme Inhibition Assays (e.g., aldehyde dehydrogenases, other relevant enzymes)
No studies were found that have investigated the inhibitory effects of this compound on aldehyde dehydrogenases or any other enzymes.
Receptor Binding Studies (e.g., G-protein coupled receptors, other relevant targets)
Information regarding the binding affinity and potential interactions of this compound with G-protein coupled receptors or other cellular receptor targets is not available in the current scientific literature.
Cellular Pathway Modulation Investigations
There are no published investigations into how this compound may modulate or interfere with cellular pathways.
Evaluation of Antimicrobial Properties In Vitro (e.g., antibacterial, antifungal activity)
Specific data on the antimicrobial capabilities of this compound is not documented.
Minimum Inhibitory Concentration (MIC) Determinations
There are no recorded Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains.
Mode of Action Against Pathogens
In the absence of antimicrobial activity data, no research has been conducted on the potential mode of action of this compound against pathogenic microorganisms.
Antioxidant Activity Investigations (Mechanistic Focus)
The potential antioxidant activity of this compound can be inferred from its structural features, which are common in known antioxidant compounds. The presence of a phenolic hydroxyl group and a conjugated system suggests that it may act as a radical scavenger and participate in redox-related cellular processes.
Free Radical Scavenging Mechanisms
The primary mechanism by which phenolic compounds like this compound are thought to exert antioxidant effects is through hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting radical of the antioxidant compound is stabilized by resonance due to the aromatic ring.
In the SET mechanism, the compound can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer. The efficiency of these mechanisms is influenced by factors such as the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule. For phenolic compounds, the presence of electron-donating groups on the aromatic ring can enhance their radical scavenging capacity. rsc.org
The conjugated α,β-unsaturated aldehyde moiety in this compound could also contribute to its radical scavenging activity by delocalizing the unpaired electron of a radical adduct.
Redox Cycling and Cellular Stress Responses
Redox cycling is a process where a compound can repeatedly accept and donate electrons, leading to the generation of reactive oxygen species (ROS). While some compounds with quinone-like structures can undergo redox cycling and induce cellular stress, it is less certain for a cinnamaldehyde (B126680) derivative like this compound. nih.gov However, its interaction with cellular redox systems, such as the glutathione (B108866) (GSH) and thioredoxin (Trx) systems, is a theoretical possibility.
It could potentially react with cellular thiols, such as GSH, which could modulate cellular redox homeostasis and trigger stress response pathways. These pathways, such as the Keap1-Nrf2 pathway, are critical in the cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Interaction with Biomolecules (e.g., proteins, DNA)
The chemical structure of this compound suggests several potential modes of interaction with biological macromolecules like proteins and DNA.
Binding Studies and Allosteric Modulation
Non-covalent interactions are expected to play a significant role in the binding of this compound to proteins. These interactions can include:
Hydrogen Bonding: The phenolic hydroxyl group and the carbonyl oxygen of the aldehyde can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The aromatic ring and the propoxy chain can engage in hydrophobic interactions with nonpolar pockets of proteins.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
These interactions could lead to the allosteric modulation of protein function, where binding to a site other than the active site alters the protein's conformation and activity.
Covalent Adduct Formation
The α,β-unsaturated aldehyde in this compound is an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues in proteins. This can lead to the formation of covalent adducts, a process known as Michael addition. The most likely nucleophilic residues to participate in such reactions are the thiol group of cysteine and the imidazole (B134444) group of histidine.
This covalent modification can be either reversible or irreversible and can significantly alter the structure and function of the target protein. mdpi.com Similarly, while less common, the electrophilic nature of the compound could potentially lead to the formation of adducts with the nucleophilic centers in DNA bases, though this is a less explored area for this class of compounds. nih.gov
In Silico Screening and Prediction of Biological Targets and Activities
In the absence of extensive experimental data, in silico methods provide a valuable approach to predict the potential biological targets and activities of this compound. These computational techniques leverage the compound's structure to forecast its interactions with known biological targets.
Methodologies that can be employed include:
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. By calculating the binding affinity, it can identify potential protein targets.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This model can then be used to screen for other molecules with similar activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By building a model with a set of known active compounds, the activity of new compounds like this compound can be predicted.
Machine Learning and AI: Advanced computational models, such as probabilistic neural networks and Bayesian models, can be trained on large datasets of compounds and their known biological activities to predict the targets for new molecules. nih.govnih.gov
Based on the structural similarity to other cinnamaldehyde derivatives, potential predicted targets could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases), signaling proteins (e.g., kinases), and receptors involved in sensory perception.
Table of Predicted Biological Properties (Illustrative)
| Property | Predicted Outcome | Method of Prediction |
| Antioxidant Potential | Moderate to High | Structure-Activity Relationship (Phenolic -OH, Conjugation) |
| Primary Protein Targets | Enzymes with nucleophilic active sites (e.g., Cysteine proteases) | Molecular Docking, Michael Addition Reactivity |
| Binding Mode | Covalent (Michael Addition) and Non-covalent (H-bonding, hydrophobic) | Chemical Structure Analysis |
| Potential Pathways | Nrf2 signaling, Inflammatory pathways | Similarity to known cinnamaldehyde derivatives |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can be theoretically employed to identify potential protein targets and elucidate the molecular basis of its bioactivity. While direct studies on this specific compound are limited, research on structurally similar cinnamaldehyde derivatives provides a framework for understanding its potential interactions.
Studies on cinnamaldehyde and its analogues have shown that these compounds can bind to a variety of protein targets, often through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, research on cinnamaldehyde derivatives as anticancer agents has revealed interactions with receptors such as 5FL6, 1HOV, and 4GY7. nih.gov The presence of the propoxyphenyl group in this compound suggests that it may exhibit enhanced hydrophobic interactions compared to unsubstituted cinnamaldehyde.
A theoretical molecular docking analysis of this compound would involve preparing a 3D model of the compound and docking it against a library of known protein structures. The binding affinity, measured in kcal/mol, and the specific interactions with amino acid residues in the binding pocket would be analyzed. Key interactions could involve the carbonyl oxygen acting as a hydrogen bond acceptor and the phenyl ring participating in hydrophobic and π-π interactions.
Table 1: Theoretical Ligand-Protein Interactions for this compound
| Potential Protein Target | Predicted Interaction Type | Interacting Amino Acid Residues (Example) |
| Cyclooxygenase-2 (COX-2) | Hydrogen Bond, Hydrophobic | Ser530, Tyr385, Arg120 |
| Tubulin | Hydrophobic, van der Waals | Cys241, Leu242, Ala316 |
| Epidermal Growth Factor Receptor (EGFR) | Hydrogen Bond, π-Alkyl | Met793, Leu718, Ala743 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Hydrogen Bond, Hydrophobic | Ser289, His323, Tyr473 |
This table is a theoretical representation based on docking studies of similar compounds and is for illustrative purposes.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (excluding toxicity profiles)
ADMET prediction is a computational process that estimates the pharmacokinetic properties of a compound. For this compound, a theoretical ADMET profile can be generated based on its chemical structure and by drawing parallels with other phenolic compounds.
Absorption: The compound's moderate lipophilicity, suggested by the presence of the propoxy group, would likely lead to good oral absorption. It is predicted to be well-absorbed from the gastrointestinal tract.
Distribution: Following absorption, this compound would be distributed throughout the body. Its ability to cross cell membranes would be influenced by its molecular weight and lipophilicity. It is not expected to be a P-glycoprotein substrate, which would favor its distribution into tissues.
Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver. The major metabolic pathways would likely involve the cytochrome P450 (CYP) enzyme system. The propoxy group may undergo O-dealkylation, and the aldehyde group could be oxidized to a carboxylic acid. It is important to assess its potential to inhibit or induce CYP isoforms, as this can lead to drug-drug interactions. researchgate.net
Excretion: The metabolites of this compound are expected to be more water-soluble than the parent compound, facilitating their excretion via the kidneys.
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Outcome | Rationale |
| Absorption | ||
| Oral Bioavailability | High | Favorable lipophilicity and molecular weight. |
| Intestinal Absorption | High | Predicted to be readily absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Moderate | Lipophilicity may allow for some CNS penetration. |
| Plasma Protein Binding | Moderate to High | Expected to bind to plasma proteins like albumin. |
| Metabolism | ||
| Primary Site | Liver | Major site of drug metabolism. |
| Key Enzymes | Cytochrome P450 (e.g., CYP2C9, CYP3A4) | Common enzymes in the metabolism of xenobiotics. researchgate.net |
| Potential Metabolites | O-depropylated and oxidized derivatives | Common metabolic pathways for similar structures. |
| Excretion | ||
| Primary Route | Renal | Excretion of water-soluble metabolites. |
This table presents a theoretical ADMET profile and is for informational purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A theoretical QSAR study for a series of cinnamaldehyde derivatives, including this compound, could be designed to predict their activity against a specific biological target.
The first step in a QSAR study is the creation of a dataset of compounds with known biological activities. For this theoretical study, a series of 4-alkoxy-substituted cinnamaldehyde derivatives could be synthesized and their inhibitory activity against a chosen enzyme, for example, COX-2, could be determined.
Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.
Geometrical descriptors: These describe the 3D shape of the molecule.
Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is then developed that correlates the calculated descriptors with the observed biological activity. The predictive power of the model is assessed using internal and external validation techniques. nih.gov
A successful QSAR model could be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. For instance, the model might reveal that increasing the length of the alkoxy chain at the 4-position of the phenyl ring positively correlates with the inhibitory activity, up to a certain point.
Table 3: Theoretical QSAR Study Workflow for this compound Derivatives
| Step | Description | Example |
| 1. Dataset Selection | A series of structurally related compounds with measured biological activity. | A set of 20 cinnamaldehyde derivatives with varying alkoxy substituents. |
| 2. Descriptor Calculation | Generation of numerical representations of molecular structure. | Calculation of topological, electronic, and hydrophobic descriptors. |
| 3. Model Development | Creation of a mathematical equation linking descriptors to activity. | Using Multiple Linear Regression to build the QSAR model. |
| 4. Model Validation | Assessing the statistical significance and predictive ability of the model. | Cross-validation and prediction on an external set of compounds. |
| 5. Interpretation and Application | Understanding the structure-activity relationships and predicting new compounds. | Identifying key structural features for enhanced biological activity. |
This table outlines a theoretical workflow for a QSAR study.
Future Perspectives and Emerging Research Directions for 3 4 Propoxyphenyl Prop 2 Enal
Novel Catalytic Strategies for Sustainable Synthesis
The traditional synthesis of cinnamaldehyde (B126680) derivatives, such as 3-(4-propoxyphenyl)prop-2-enal, often relies on the Claisen-Schmidt condensation, which can involve the use of harsh bases and produce significant waste. chemrevlett.comuinsgd.ac.id Future research is increasingly focused on developing more sustainable and efficient catalytic strategies. The use of heterogeneous catalysts is a promising avenue, as they can be easily recovered and reused, aligning with the principles of green chemistry. mdpi.comaldeser.org
Research into solid base catalysts, such as hydrotalcites and supported alkali metals, could offer environmentally benign alternatives to homogeneous catalysts like sodium hydroxide. These catalysts can facilitate the condensation reaction under milder conditions, potentially increasing selectivity and reducing the formation of byproducts. Furthermore, the development of bifunctional catalysts that possess both acidic and basic sites could streamline the reaction process, enhancing efficiency. For instance, metal oxides with controlled surface properties are being explored for their catalytic activity in aldol-type condensations. acs.org The exploration of biocatalysis, utilizing enzymes such as aldolases, also presents an exciting frontier for the enantioselective synthesis of specific isomers of this compound, which could be crucial for its biological applications.
Table 1: Comparison of Catalytic Strategies for Cinnamaldehyde Synthesis
| Catalyst Type | Advantages | Challenges |
| Homogeneous Base (e.g., NaOH) | High reactivity, low cost. uinsgd.ac.id | Difficult to separate from the reaction mixture, generates significant wastewater. chemrevlett.com |
| Heterogeneous Solid Base | Easy recovery and reusability, reduced waste. mdpi.com | Potentially lower activity compared to homogeneous catalysts, can be prone to leaching. |
| Bifunctional Catalysts | Can catalyze multiple reaction steps, improving process efficiency. | Complex catalyst design and synthesis. |
| Biocatalysts (Enzymes) | High selectivity (enantio- and regioselectivity), mild reaction conditions. | High cost, potential for denaturation, limited substrate scope. |
Integration into Flow Chemistry and Automation for Enhanced Production
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering numerous advantages such as improved safety, better heat and mass transfer, and enhanced process control. The synthesis of this compound is well-suited for integration into flow chemistry systems. Continuous-flow reactors can enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.govdntb.gov.ua
Automated flow chemistry platforms can facilitate high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthesis of this compound and its derivatives. This approach not only enhances production efficiency but also allows for the on-demand synthesis of specific quantities of the compound, reducing the need for large-scale storage of potentially reactive aldehydes. The integration of in-line purification techniques, such as continuous crystallization or chromatography, can further streamline the manufacturing process, delivering a pure product in a single, automated workflow.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable in this regard. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling and quenching the reaction. spectroscopyonline.comrsc.org
Deeper Exploration of Biological Mechanisms and Target Identification
Cinnamaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov The propenal group is considered essential for many of these activities, acting as a Michael acceptor that can covalently modify biological macromolecules. semanticscholar.org Future research should focus on a deeper exploration of the specific biological mechanisms of action of this compound and the identification of its molecular targets.
Studies have shown that cinnamaldehyde can inhibit the proliferation of cancer cells and induce apoptosis. researchgate.net Investigating whether this compound shares these properties and identifying the specific signaling pathways it modulates, such as the PI3K-Akt or MAPK pathways, will be crucial. researchgate.net Furthermore, its potential as an antimicrobial agent warrants further investigation, including its efficacy against drug-resistant strains and the elucidation of its mechanism of action, which may involve the disruption of cell membranes or the inhibition of essential enzymes. nih.gov The structural modifications on the phenyl ring, such as the propoxy group, may influence the compound's lipophilicity and interaction with biological targets, a hypothesis that requires systematic investigation. nih.govnih.gov
Development of Novel Materials with Tunable Properties
The reactive nature of the aldehyde and the unsaturated double bond in this compound make it an attractive building block for the development of novel polymers and materials. The incorporation of this cinnamaldehyde derivative into polymer chains can impart unique properties, such as thermal stability, antimicrobial activity, and environmental responsiveness. nih.govresearchgate.net
Recent research has demonstrated the synthesis of bio-based phthalonitrile (B49051) resins derived from cinnamaldehyde, which exhibit excellent thermal stability and are self-curing. acs.org This suggests that this compound could be utilized to create high-performance thermosets for applications in aerospace and electronics. Furthermore, the aldehyde group can be used to form stimuli-responsive linkages, such as imine bonds, allowing for the creation of smart materials that can release an active compound in response to specific triggers like pH changes. nih.govresearchgate.net The development of cinnamaldehyde-containing polymers for biomedical applications, such as wound dressings with inherent antibacterial properties, is another promising area of research. rsc.org
Potential for Incorporation into Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. The aromatic ring and the polar carbonyl group of the molecule can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and host-guest interactions.
There is potential for incorporating this compound into supramolecular structures like micelles, vesicles, or hydrogels. For instance, it could be encapsulated within cyclodextrins to enhance its solubility and stability, or it could be conjugated to polymers that self-assemble into nanoparticles for targeted drug delivery. researchgate.net The formation of supramolecular nanoreactors, where the compound is part of a larger assembly that catalyzes specific reactions, is another intriguing possibility. nih.gov The ability to control the assembly and disassembly of these structures through external stimuli could lead to the development of advanced drug delivery systems and sensors.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Propoxyphenyl)prop-2-enal, and how can reaction conditions be optimized?
A practical method involves aldol condensation, analogous to the synthesis of (E)-3-[3'-(4"-fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2-yl]prop-2-enal ( ). Begin with 4-propoxybenzaldehyde and a ketone or aldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Monitor reaction progress via TLC and optimize temperature (typically 50–80°C) to balance yield and selectivity. Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements may require inert atmospheres (N₂/Ar) to minimize oxidation of the α,β-unsaturated aldehyde .
Q. How should researchers characterize this compound spectroscopically?
Use a combination of techniques:
- NMR : Compare to structurally similar compounds like p-coumaraldehyde ( ). Expect signals at δ 9.6–10.0 ppm (aldehyde proton), δ 6.3–7.8 ppm (aromatic and α,β-unsaturated protons), and δ 1.0–1.5 ppm (propoxy methyl group).
- IR : Confirm aldehyde C=O stretch (~1690–1710 cm⁻¹) and conjugated C=C (~1620 cm⁻¹).
- MS : Parent ion [M+H]⁺ should align with molecular weight (C₁₂H₁₄O₂: 190.1 g/mol). Validate purity via HPLC with UV detection at λ ~270 nm (conjugated system) .
Q. What purification strategies mitigate byproduct formation in this compound synthesis?
Byproducts like dimerization adducts or oxidation products can arise. Use low-temperature recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with a C18 column. For scale-up, fractional distillation under reduced pressure (if thermally stable) or silica gel chromatography is effective. Monitor for stereoisomerism (E/Z) via NOESY NMR .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ). Grow crystals via slow evaporation in ethyl acetate. Refinement parameters (e.g., R-factor < 0.05) should confirm bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and dihedral angles between the propoxyphenyl and propenal groups. For ambiguous electron density, use SHELXD for phase determination and SHELXE for density modification .
Q. What experimental approaches address discrepancies in hydrogen bonding patterns affecting crystal packing?
Analyze hydrogen bonding via graph set analysis ( ). For this compound, identify donor-acceptor pairs (e.g., aldehyde O─H⋯O interactions). Compare packing motifs (e.g., C(16) chains in similar enals; ) using Mercury software. Conflicting data may arise from polymorphism; resolve via differential scanning calorimetry (DSC) or variable-temperature XRD .
Q. How do substituent effects (e.g., propoxy vs. hydroxy groups) influence the reactivity of α,β-unsaturated aldehydes?
The electron-donating propoxy group (vs. hydroxy in p-coumaraldehyde; ) reduces electrophilicity at the β-carbon. Assess via Michael addition kinetics (e.g., with amines or thiols) under varying pH. Use DFT calculations (B3LYP/6-31G*) to compare charge distribution and frontier molecular orbitals. Experimental data may contradict computational models due to solvent effects or steric hindrance .
Methodological Notes
- Synthesis Optimization : Include control experiments to isolate intermediates (e.g., aldol adducts) and validate mechanistic pathways.
- Crystallography : For twinned crystals, use TWINLAW in SHELXL to refine overlapping domains .
- Data Contradictions : Cross-validate spectroscopic and crystallographic results with independent techniques (e.g., Raman spectroscopy for bond vibrations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
